N-(2-Benzyl-2H-tetrazol-5-yl)-2-methylpropanamide
Description
N-(2-Benzyl-2H-tetrazol-5-yl)-2-methylpropanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Properties
CAS No. |
62400-59-3 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(2-benzyltetrazol-5-yl)-2-methylpropanamide |
InChI |
InChI=1S/C12H15N5O/c1-9(2)11(18)13-12-14-16-17(15-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15,18) |
InChI Key |
VKKSYFWGUNKPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN(N=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzyl-2H-tetrazol-5-yl)-2-methylpropanamide typically involves the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) . The reaction is carried out in an alkaline medium, and the resulting product is purified using techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzyl-2H-tetrazol-5-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted tetrazole derivatives.
Scientific Research Applications
N-(2-Benzyl-2H-tetrazol-5-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-Benzyl-2H-tetrazol-5-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl 5-(aminomethyl)tetrazole
- 2-(Tetrazol-5-yl)-2H-azirines
- 3-(2-Benzyl-2H-tetrazol-5-yl)benzoic acid
Uniqueness
N-(2-Benzyl-2H-tetrazol-5-yl)-2-methylpropanamide is unique due to its specific structure, which combines the tetrazole ring with a benzyl group and a methylpropanamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
